Cas no 27579-35-7 (Pyrrolidine,1,1'-(1,3-dioxo-1,3-propanediyl)bis- (9CI))
Pyrrolidine,1,1'-(1,3-dioxo-1,3-propanediyl)bis- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Pyrrolidine,1,1'-(1,3-dioxo-1,3-propanediyl)bis- (9CI)
- 1,3-Di(1-pyrrolidinyl)-1,3-propanedione
- 1,3-DI-PYRROLIDIN-1-YL-PROPANE-1,3-DIONE
- 1,3-Di(pyrrolidin-1-yl)propane-1,3-dione
- 1,3-propanedione, 1,3-di-1-pyrrolidinyl-
- WAY-613975
- AKOS000115184
- EN300-01465
- Z56891216
- SR-01000635877-1
- CCG-46163
- CDS1_000361
- DTXSID70950245
- 1,3-bis(pyrrolidin-1-yl)propane-1,3-dione
- 1,3-dipyrrolidin-1-ylpropane-1,3-dione
- 27579-35-7
- DivK1c_001401
- Pyrrolidine, 1,1'-(1,3-dioxo-1,3-propanediyl)bis- (9CI)
- 1, 3-dipyrrolidin-1-ylpropane-1, 3-dione
- Pyrrolidine,1,1'-(1,3-dioxo-1,3-propanediyl)bis-(9ci)
- CS-0218600
- Maybridge1_002649
- HMS549A09
-
- Inchi: 1S/C11H18N2O2/c14-10(12-5-1-2-6-12)9-11(15)13-7-3-4-8-13/h1-9H2
- InChI Key: RRAQUGBKFRBAOC-UHFFFAOYSA-N
- SMILES: O=C(CC(N1CCCC1)=O)N1CCCC1
Computed Properties
- Exact Mass: 210.13694
- Monoisotopic Mass: 210.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 40.6Ų
Experimental Properties
- PSA: 40.62
Pyrrolidine,1,1'-(1,3-dioxo-1,3-propanediyl)bis- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR002UT4-50mg |
Pyrrolidine, 1,1'-(1,3-dioxo-1,3-propanediyl)bis- (9CI) |
27579-35-7 | 95% | 50mg |
$83.00 | 2023-12-15 | |
| Aaron | AR002UT4-100mg |
Pyrrolidine, 1,1'-(1,3-dioxo-1,3-propanediyl)bis- (9CI) |
27579-35-7 | 95% | 100mg |
$116.00 | 2023-12-15 | |
| Aaron | AR002UT4-250mg |
Pyrrolidine, 1,1'-(1,3-dioxo-1,3-propanediyl)bis- (9CI) |
27579-35-7 | 95% | 250mg |
$152.00 | 2023-12-15 | |
| Aaron | AR002UT4-500mg |
Pyrrolidine, 1,1'-(1,3-dioxo-1,3-propanediyl)bis- (9CI) |
27579-35-7 | 95% | 500mg |
$266.00 | 2023-12-15 | |
| Aaron | AR002UT4-1g |
Pyrrolidine, 1,1'-(1,3-dioxo-1,3-propanediyl)bis- (9CI) |
27579-35-7 | 95% | 1g |
$377.00 | 2023-12-15 | |
| Aaron | AR002UT4-2.5g |
Pyrrolidine, 1,1'-(1,3-dioxo-1,3-propanediyl)bis- (9CI) |
27579-35-7 | 95% | 2.5g |
$717.00 | 2023-12-15 | |
| Aaron | AR002UT4-5g |
Pyrrolidine, 1,1'-(1,3-dioxo-1,3-propanediyl)bis- (9CI) |
27579-35-7 | 95% | 5g |
$1047.00 | 2023-12-15 | |
| Aaron | AR002UT4-10g |
Pyrrolidine, 1,1'-(1,3-dioxo-1,3-propanediyl)bis- (9CI) |
27579-35-7 | 95% | 10g |
$1539.00 | 2023-12-15 | |
| A2B Chem LLC | AB32140-50mg |
Pyrrolidine, 1,1'-(1,3-dioxo-1,3-propanediyl)bis- (9CI) |
27579-35-7 | 95% | 50mg |
$80.00 | 2024-04-20 | |
| A2B Chem LLC | AB32140-100mg |
Pyrrolidine, 1,1'-(1,3-dioxo-1,3-propanediyl)bis- (9CI) |
27579-35-7 | 95% | 100mg |
$105.00 | 2024-04-20 |
Pyrrolidine,1,1'-(1,3-dioxo-1,3-propanediyl)bis- (9CI) Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Additional information on Pyrrolidine,1,1'-(1,3-dioxo-1,3-propanediyl)bis- (9CI)
Introduction to Pyrrolidine,1,1'-(1,3-dioxo-1,3-propanediyl)bis- (9CI) and Its Significance in Modern Chemical Research
Pyrrolidine,1,1'-(1,3-dioxo-1,3-propanediyl)bis- (9CI), identified by its CAS number 27579-35-7, is a compound of considerable interest in the field of chemical and pharmaceutical research. This heterocyclic derivative features a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and material science. The presence of a dioxo-propanediyl bridge between two pyrrolidine units introduces specific chemical properties that make this molecule a valuable candidate for further exploration.
The compound's structure is characterized by its rigidified backbone, which arises from the incorporation of the 1,3-dioxo-1,3-propanediyl moiety. This segment not only imparts rigidity but also introduces reactive sites that can be exploited for functionalization. Such structural features are highly relevant in the design of novel pharmaceuticals, where precise control over molecular geometry and reactivity is essential for optimizing biological activity.
In recent years, there has been a growing interest in Pyrrolidine derivatives due to their diverse pharmacological properties. Researchers have been exploring their potential as intermediates in the synthesis of bioactive molecules. The dual functionality of Pyrrolidine,1,1'-(1,3-dioxo-1,3-propanediyl)bis- (9CI) makes it particularly attractive for constructing complex scaffolds that mimic natural products or drug-like entities. This has led to several studies focusing on its role as a building block in drug discovery campaigns.
One of the most compelling aspects of this compound is its versatility in chemical transformations. The dioxo group serves as a handle for various synthetic modifications, allowing chemists to introduce additional functional groups or alter the electronic properties of the molecule. Such flexibility is crucial for tailoring the compound's behavior for specific applications. For instance, researchers have investigated its utility in the synthesis of ligands for metal-organic frameworks (MOFs), where precise control over coordination chemistry is paramount.
The pharmacological potential of Pyrrolidine derivatives has also been highlighted in several recent studies. These compounds have shown promise as modulators of enzyme activity and as scaffolds for developing small-molecule inhibitors. The rigidified structure of Pyrrolidine,1,1'-(1,3-dioxo-1,3-propanediyl)bis- (9CI) provides a stable platform for interactions with biological targets, enhancing binding affinity and selectivity. This has prompted investigations into its efficacy as an anti-inflammatory agent and as a potential therapeutic against neurological disorders.
Advances in computational chemistry have further facilitated the study of this compound. Molecular modeling techniques have been employed to predict the binding modes of Pyrrolidine derivatives with biological targets such as enzymes and receptors. These simulations have provided valuable insights into how structural modifications can influence biological activity. For example, studies have demonstrated that subtle changes in the pyrrolidine ring can significantly alter the compound's interaction with its target proteins.
The synthesis of Pyrrolidine,1,1'-(1,3-dioxo-1,3-propanediyl)bis- (9CI) has also seen significant advancements. Modern synthetic methodologies have enabled more efficient and scalable production processes. Catalytic techniques have been particularly useful in constructing the dioxo-propanediyl bridge with high regioselectivity and yield. These improvements have made it feasible to produce larger quantities of the compound for both research and potential commercial applications.
In conclusion,Pyrrolidine derivatives, including Pyrrolidine,1,1'-(1,3-dioxo-1,3-propanediyl)bis- (9CI) (CAS no 27579-35-7), represent a fascinating area of research with broad implications in pharmaceuticals and materials science. The unique structural features and versatile reactivity of these compounds make them indispensable tools for chemists and biologists alike. As our understanding of their properties continues to grow,Pyrrolidine derivatives are poised to play an increasingly important role in the development of novel therapeutics and advanced materials.
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